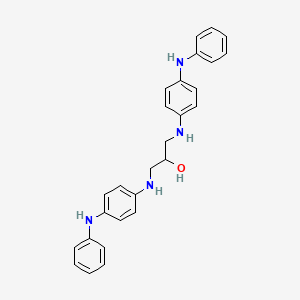
1,3-Bis(4-anilinoanilino)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(4-anilinoanilino)propan-2-ol is an organic compound characterized by the presence of two anilino groups attached to a propan-2-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-anilinoanilino)propan-2-ol typically involves the reaction of 1,3-dichloropropan-2-ol with aniline under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atoms are replaced by anilino groups. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(4-anilinoanilino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The anilino groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted anilino derivatives.
Aplicaciones Científicas De Investigación
1,3-Bis(4-anilinoanilino)propan-2-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions.
Industrial Applications: The compound can be used as an intermediate in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(4-anilinoanilino)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The anilino groups can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound can also interact with cell membranes, affecting membrane fluidity and permeability.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(2-methoxyphenoxy)propan-2-ol: Similar structure but with methoxy groups instead of anilino groups.
1,3-Bis(1,2,3-triazol-1-yl)propan-2-ol: Contains triazole rings instead of anilino groups.
Uniqueness
1,3-Bis(4-anilinoanilino)propan-2-ol is unique due to the presence of two anilino groups, which confer specific chemical and biological properties
Propiedades
IUPAC Name |
1,3-bis(4-anilinoanilino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O/c32-27(19-28-21-11-15-25(16-12-21)30-23-7-3-1-4-8-23)20-29-22-13-17-26(18-14-22)31-24-9-5-2-6-10-24/h1-18,27-32H,19-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZJJQSTTQFSMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NCC(CNC3=CC=C(C=C3)NC4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]benzamide](/img/structure/B5134026.png)
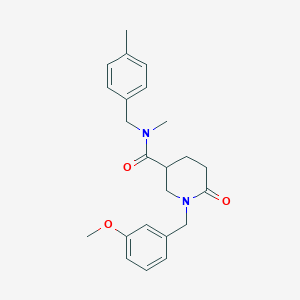
![3-(2-chlorophenyl)-5-methyl-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1,2-oxazole-4-carboxamide](/img/structure/B5134040.png)
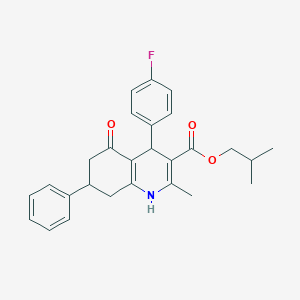
![N-[2-(2,6-dichlorophenoxy)ethyl]-2-methoxyethanamine;hydrochloride](/img/structure/B5134054.png)
![N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-4-(METHYLSULFANYL)BENZENESULFONAMIDE](/img/structure/B5134057.png)
![N-{[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]methyl}-3,5-dimethoxybenzamide](/img/structure/B5134065.png)
![PROP-2-EN-1-YL 2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETATE](/img/structure/B5134073.png)
![Methyl 4-[3-(4-benzylpiperazin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B5134075.png)
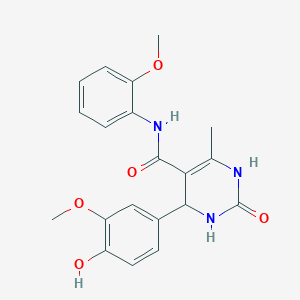
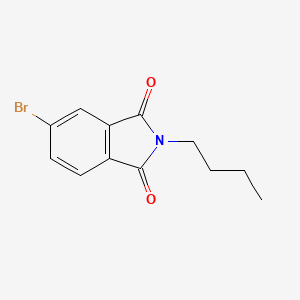
![4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]-N-phenylbenzenesulfonamide](/img/structure/B5134097.png)
![N-BENZYL-2-[N-(4-METHOXYPHENYL)4-METHYL-3-NITROBENZENESULFONAMIDO]ACETAMIDE](/img/structure/B5134103.png)

